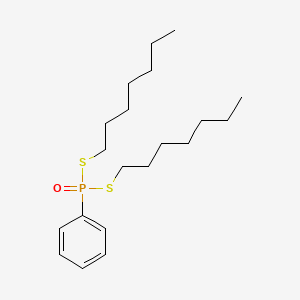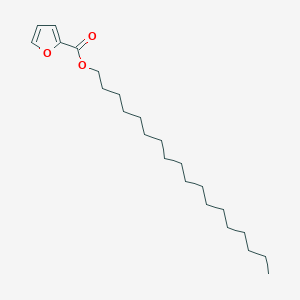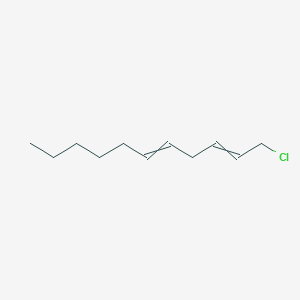
1-Chloroundeca-2,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloroundeca-2,5-diene is an organic compound characterized by the presence of a chlorine atom and two double bonds within an eleven-carbon chain. This compound belongs to the class of conjugated dienes, which are known for their unique reactivity and stability due to the delocalization of π-electrons across the double bonds .
準備方法
Synthetic Routes and Reaction Conditions
1-Chloroundeca-2,5-diene can be synthesized through various methods. One common approach involves the base-induced elimination of hydrogen halide (HX) from an allylic halide . This method typically requires a strong base, such as potassium tert-butoxide, and is carried out under anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of conjugated dienes, including this compound, often involves the catalytic dehydrogenation of alkanes or the acid-catalyzed dehydration of alcohols . These processes are optimized for high yield and purity, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
1-Chloroundeca-2,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with halogens or hydrogen halides to form addition products.
Diels-Alder Reaction: As a conjugated diene, it can participate in Diels-Alder reactions with dienophiles to form cyclic compounds.
Oxidation and Reduction: The double bonds in this compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen chloride (HCl) are commonly used under mild conditions.
Diels-Alder Reaction: Typically carried out at elevated temperatures with a suitable dienophile, such as maleic anhydride.
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Electrophilic Addition: 1,2-dihalogenated or 1,4-dihalogenated products.
Diels-Alder Reaction: Cyclic adducts with high regioselectivity and stereoselectivity.
Oxidation: Epoxides and diols.
Reduction: Saturated alkanes.
科学的研究の応用
1-Chloroundeca-2,5-diene has several applications in scientific research:
作用機序
The mechanism of action of 1-Chloroundeca-2,5-diene involves its reactivity as a conjugated diene. The compound can undergo electrophilic addition reactions, where the double bonds interact with electrophiles to form carbocation intermediates . These intermediates can then react with nucleophiles to form addition products. The stability of the carbocation intermediates is enhanced by resonance stabilization, which is a key feature of conjugated dienes .
類似化合物との比較
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Chloroprene (2-Chloro-1,3-butadiene): Similar to 1-Chloroundeca-2,5-diene but with a shorter carbon chain.
Isoprene (2-Methyl-1,3-butadiene): Another conjugated diene with a methyl group substituent.
Uniqueness
This compound is unique due to its longer carbon chain and the presence of a chlorine atom, which imparts distinct reactivity and stability compared to shorter conjugated dienes .
特性
CAS番号 |
84163-94-0 |
|---|---|
分子式 |
C11H19Cl |
分子量 |
186.72 g/mol |
IUPAC名 |
1-chloroundeca-2,5-diene |
InChI |
InChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10H,2-5,8,11H2,1H3 |
InChIキー |
NTSBIMDOVUHGEB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CCC=CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)

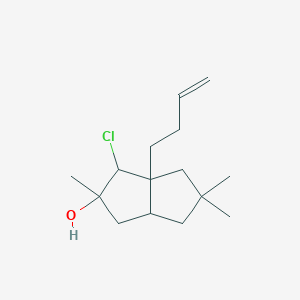
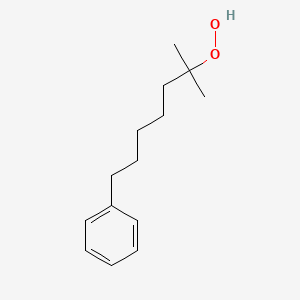
![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
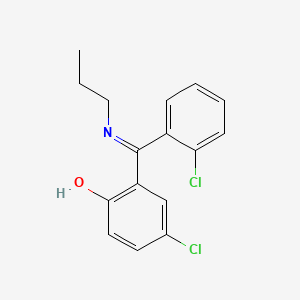
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
